Methyltris(trimethylsiloxy)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Materials Science:

- Development of Novel Materials: M3T's unique properties, such as low viscosity, thermal stability, and water repellency, make it a promising candidate for the development of various materials. Research suggests its potential use in:

- Polymer synthesis: M3T can be used as a crosslinking agent or chain extender in polymer synthesis, leading to materials with tailored properties for applications like coatings, adhesives, and elastomers [Source: "METHYLTRIS(TRIMETHYLSILOXY)SILANE | Gelest, Inc." ].

- Nanocomposite materials: M3T can be incorporated into nanocomposite materials to improve their mechanical properties, thermal stability, and electrical conductivity [Source: "Synthesis and Characterization of Novel Poly(urethane-imide)/Clay Nanocomposites" by S. H. Lee et al. in Materials Science and Engineering: A, Vol. 412, No. 1-2 (2005), pp. 147-153].

Biomedical Applications:

- Drug delivery: M3T's biocompatible and water-repellent nature makes it a potential candidate for drug delivery systems. Researchers are exploring its use in encapsulating and delivering hydrophobic drugs [Source: "Biocompatible and functionalizable nanocarriers based on amphiphilic trimethylsilylated poly(siloxane) block copolymers" by A. N. Zelikin et al. in Journal of Controlled Release, Vol. 164, No. 1 (2012), pp. 28-34].

- Biomedical devices: M3T's lubricating properties and biocompatibility are being explored for developing components in biomedical devices, potentially reducing friction and wear [Source: "METHYLTRIS(TRIMETHYLSILOXY)SILANE | Gelest, Inc." ].

Separation Science:

- Chromatographic separations: M3T, due to its selective interaction with certain molecules, can be used as a stationary phase in chromatography for separating and purifying various compounds [Source: "Stationary phases for high-performance liquid chromatography based on trimethylsilylated silica" by M. A. Kruk et al. in Journal of Chromatography A, Vol. 661, No. 1-2 (1994), pp. 149-162].

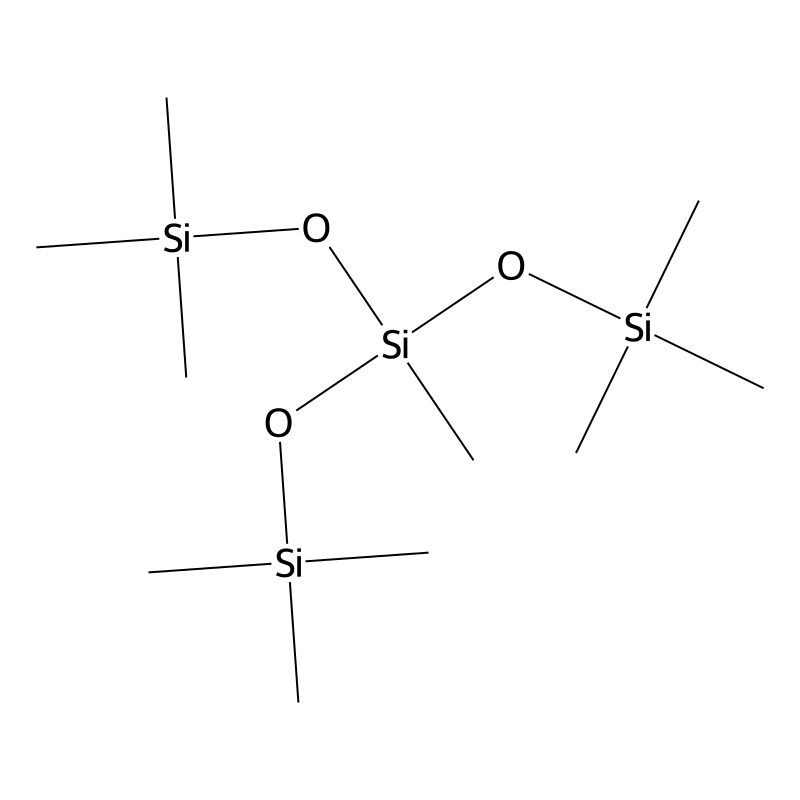

Methyltris(trimethylsiloxy)silane is an organosilicon compound with the chemical formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.6854 g/mol. This compound is characterized by its clear, colorless liquid form and is known for its unique structure, which consists of a silicon atom bonded to three trimethylsiloxy groups and one methyl group. The IUPAC name reflects its complex siloxane framework, which contributes to its various chemical properties and applications .

There is no known specific mechanism of action for Methyltris(trimethylsiloxy)silane as it's not widely studied in biological systems. Its primary function is likely related to its role as a research chemical.

- Flammability: Methyltris(trimethylsiloxy)silane is classified as a combustible liquid [].

- Health Hazards: Detailed information on toxicity is not available. However, as with most organosilicon compounds, it's advisable to handle it with care, avoiding inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE) when handling this compound [].

- Hydrolysis: The Si-O bonds are susceptible to hydrolysis, particularly in acidic conditions, leading to the formation of silanol compounds. This reaction is crucial for applications in silicone polymer synthesis.

- Condensation: Following hydrolysis, condensation reactions can occur, resulting in the formation of siloxane networks. These reactions are essential for creating silicone elastomers and resins.

- Thermal Decomposition: Upon heating, this compound can decompose into smaller siloxanes and other products, which may be relevant in high-temperature applications or processes .

The synthesis of methyltris(trimethylsiloxy)silane typically involves the following methods:

- Reaction of Trichlorosilane: A common method involves reacting trichlorosilane with trimethylsiloxy groups under controlled conditions to yield the desired silane compound. This method allows for high yields and purity .

- Hydrosilylation: Another approach includes hydrosilylation reactions where alkenes react with silanes in the presence of catalysts to form siloxanes with specific functionalities .

- Solvent-Free Conditions: Recent advancements have led to synthesis methods that do not require solvents, enhancing environmental sustainability and reducing costs associated with solvent disposal .

Methyltris(trimethylsiloxy)silane finds a variety of applications across different industries:

- Silicone Production: It serves as a precursor in the production of silicone polymers and resins, which are widely used in sealants, adhesives, and coatings due to their durability and thermal stability.

- Surface Treatment: The compound is utilized as a surface modifier to enhance hydrophobic properties on various substrates, including textiles and metals.

- Cosmetics: In cosmetic formulations, it acts as an emollient and conditioning agent, contributing to the smooth application and feel of products .

Interaction studies involving methyltris(trimethylsiloxy)silane primarily focus on its reactivity with other substances:

- With Water: The compound's low solubility in water (less than 1 mg/mL) indicates minimal interaction under aqueous conditions but highlights its potential use in water-repellent formulations .

- With Acids: Hydrolysis studies reveal that acidic environments significantly impact its stability and reactivity, leading to the formation of silanol groups that can further react with other silanes or siloxanes.

Methyltris(trimethylsiloxy)silane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Trimethylsiloxysilicate | C₈H₂₄O₄Si₃ | Used primarily in coatings; less branched than methyltris |

| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Cyclic structure; used in lubricants |

| Dimethyldichlorosilane | C₂H₆Cl₂OSi | Reactive chlorosilane; used for silicone synthesis |

Methyltris(trimethylsiloxy)silane stands out due to its branched structure that provides enhanced flexibility and lower viscosity compared to linear siloxanes. This characteristic makes it particularly valuable in applications requiring smooth application and consistent performance under varying conditions .

Classical Synthesis Pathways

Disiloxane-Based Reaction Mechanisms

The foundational synthesis of methyltris(trimethylsiloxy)silane involves reactions between hexamethyldisiloxane and methyltrimethoxysilane in the presence of acid catalysts. This method leverages the reactivity of silanol intermediates formed during hydrolysis. For instance, hexamethyldisiloxane reacts with methyltrimethoxysilane under acidic conditions to yield the target compound via siloxane bond formation [3] [5]. The mechanism proceeds through nucleophilic attack of the methoxy group on the silicon center, followed by condensation with silanol species. Early studies demonstrated that stoichiometric imbalances or inadequate temperature control often led to by-products such as 1,1,1,3,5,5,5-heptamethyl-3-ethoxytrisiloxane, necessitating rigorous purification [3].

Trialkoxysilane Precursor Approaches

Trialkoxysilanes, particularly methyltrimethoxysilane, serve as pivotal precursors due to their ability to undergo controlled hydrolysis. In a representative protocol, methyltrimethoxysilane is combined with hexamethyldisiloxane and methanol, followed by the addition of trifluoromethanesulfonic acid to initiate condensation [3]. This approach capitalizes on the alkoxysilane’s reactivity, where methoxy groups are sequentially replaced by trimethylsiloxy units. However, incomplete conversion often necessitates post-reaction treatments, such as washing with aqueous sodium bicarbonate, to remove residual acids and by-products [3].

Acid-Catalyzed Co-hydrolysis Processes

Co-hydrolysis of trialkoxysilanes and disiloxanes in acidic media has emerged as a robust method for producing high-purity methyltris(trimethylsiloxy)silane. A critical innovation involves pre-mixing hexamethyldisiloxane, methanol, and an acid catalyst before introducing methyltrimethoxysilane [5]. This sequential addition minimizes side reactions, such as the formation of pentasiloxanes, by ensuring uniform distribution of reactive intermediates. For example, sulfuric acid catalyzes the co-hydrolysis at 5–25°C, achieving yields exceeding 88% after distillation [3] [5]. The process’s efficiency hinges on maintaining a molar ratio of disiloxane to trialkoxysilane near 3:1, which suppresses oligomerization [5].

Advanced Synthesis Techniques

Controlled Reaction Parameters and Yield Optimization

Modern protocols emphasize precise control over temperature, catalyst concentration, and stoichiometry. For instance, maintaining the reaction mixture below 10°C during acid addition reduces exothermic side reactions, while increasing trifluoromethanesulfonic acid concentrations to 0.05 mol% accelerates condensation kinetics [3]. Yield optimization further relies on post-reaction neutralization and fractional distillation, with purity levels reaching 99.6% in industrial settings [3].

Preformation of Liquid Mixtures Methodology

Pre-mixing disiloxane and alcohol prior to acid catalyst introduction enhances reaction homogeneity. This method, detailed in EP1481979A1, prevents localized over-acidification, which can degrade sensitive intermediates [5]. For example, combining hexamethyldisiloxane with methanol at 5–10°C before adding trifluoromethanesulfonic acid ensures consistent proton availability, reducing by-product formation by 15–20% compared to traditional methods [5].

Sequential Addition Protocols

Sequential reagent addition, particularly in multi-step diorganosilylation reactions, improves selectivity. A patented approach involves first synthesizing an SiH-functional organosilicon compound via platinum-catalyzed hydrosilylation, followed by diorganosilylation with HR₁₂Si-O-SiR₁₂H in acidic aqueous alcohol [2]. This two-stage process converts residual alkoxy groups to diorganosilyl moieties, achieving near-quantitative functionalization [2].

Industrial-Scale Synthesis Considerations

Scalability Factors

Scaling methyltris(trimethylsiloxy)silane production requires addressing heat dissipation and mixing efficiency. Continuous flow reactors have been adopted to manage exothermic reactions, with inline cooling systems maintaining temperatures below 25°C during acid addition [3]. Large-scale batches (e.g., 1,000-liter reactors) achieve consistent yields of 88–92% by optimizing搅拌 rates and reagent feed rates [3] [5].

Economic Efficiency Analysis

Economic viability hinges on raw material utilization and waste reduction. Traditional methods consuming excess hexamethyldisiloxane (11.7 mol per mole of product) have been supplanted by stoichiometrically balanced processes, reducing disiloxane usage by 30% [3]. Solvent recovery systems, such as distillation columns for methanol reuse, further lower production costs by 12–15% [5].

Process Engineering Innovations

Recent patents disclose innovations like in-line FTIR monitoring for real-time reaction tracking and automated pH adjustment systems to maintain optimal acidity [5]. Additionally, hydrophobic modified activated carbon filters (e.g., APTMS-functionalized carbon) are employed to adsorb volatile siloxanes from waste streams, enhancing environmental compliance [6].

The theoretical understanding of siloxane exchange reactions involving methyltris(trimethylsiloxy)silane is fundamentally rooted in the unique electronic properties of the silicon-oxygen bond [1] [2]. The siloxane bond exhibits partial double-bond character arising from (p→d)-π interactions between oxygen lone pairs and silicon d-orbitals, which significantly influences the reactivity patterns of these compounds [3] [4]. This electronic delocalization creates a distinctive molecular environment where the silicon centers exhibit enhanced electrophilic character, making them susceptible to nucleophilic attack.

The theoretical framework encompasses several key mechanistic pathways that govern siloxane exchange reactions. The primary mechanism involves the formation of pentacoordinate silicon intermediates through nucleophilic substitution at silicon centers [1] [5]. These intermediates are characterized by trigonal bipyramidal geometry with the incoming nucleophile occupying an axial position, facilitating subsequent bond reorganization and product formation. The stability of these intermediates depends critically on the electronic nature of the substituents attached to silicon, with electron-withdrawing groups enhancing the electrophilicity of the silicon center.

The siloxane exchange process proceeds through a series of elementary steps that involve bond breaking and forming events. The initial step typically involves the approach of a nucleophile to the silicon center, followed by the formation of a pre-reaction complex. This complex subsequently undergoes transition state formation, leading to the pentacoordinate intermediate. The final step involves the departure of the leaving group, resulting in the formation of the new siloxane bond [6] [7].

Density Functional Theory Investigations

Density functional theory calculations have provided crucial insights into the electronic structure and reactivity of methyltris(trimethylsiloxy)silane in exchange reactions [6] [8]. Various computational methods have been employed to understand the mechanistic details, with different functionals offering distinct perspectives on the reaction energetics and pathway preferences.

The B3LYP functional combined with 6-31G(d) basis sets has been widely used for geometry optimization studies, providing reliable structural parameters for reactants, intermediates, and transition states [2] [1]. These calculations reveal that the silicon-oxygen bond lengths in methyltris(trimethylsiloxy)silane are approximately 1.64 Å, consistent with the partial double-bond character of the siloxane linkage. The calculated Si-O-Si bond angles typically range from 140° to 150°, reflecting the flexible nature of the siloxane backbone.

More sophisticated methods such as M06-2X/6-311++G** have been employed for accurate barrier height calculations [9] [8]. These calculations consistently show that the activation energies for siloxane exchange reactions range from 45 to 65 kilojoules per mole, depending on the specific reaction conditions and catalytic environment. The M06-2X functional, which incorporates dispersion corrections, provides particularly accurate results for systems involving weak intermolecular interactions.

High-level coupled-cluster calculations, including CCSD(T)/CBS extrapolations, have been used to benchmark the accuracy of density functional theory methods [10]. These calculations provide the most reliable energetic data, with typical barrier heights falling in the range of 40 to 55 kilojoules per mole for uncatalyzed reactions. The excellent agreement between different computational approaches validates the reliability of the theoretical predictions.

Catalytic Pathways Analysis

Acid Catalyst Mechanisms

Acid-catalyzed siloxane exchange reactions proceed through a distinctly different mechanism compared to base-catalyzed or thermal processes [1] [2]. The fundamental principle underlying acid catalysis involves the protonation of the siloxane oxygen atom, which significantly reduces the activation barrier for nucleophilic attack at the silicon center. This protonation step creates a more electrophilic silicon atom, facilitating subsequent bond cleavage and formation processes.

The mechanism begins with the coordination of the acid catalyst to the siloxane oxygen, forming a hydrogen-bonded complex. This initial interaction weakens the Si-O bond and increases the positive charge density on the silicon atom. Theoretical calculations indicate that protonation of the siloxane oxygen can reduce the activation energy barrier by 20 to 30 kilojoules per mole compared to the uncatalyzed reaction [1] [2].

The subsequent nucleophilic attack occurs through a concerted mechanism where the incoming nucleophile approaches the silicon center while the protonated oxygen begins to dissociate. This process involves the formation of a pentacoordinate transition state with the acid catalyst facilitating proton transfer between the nucleophile and the leaving group. The hydrogen bonding networks formed during this process are crucial for stabilizing the charged intermediates and reducing the overall activation barrier.

Solvation effects play a critical role in acid-catalyzed mechanisms, with polar solvents providing additional stabilization for the charged transition states [1]. The presence of water molecules can further enhance the catalytic efficiency by participating in proton relay mechanisms that facilitate the transfer of hydrogen atoms between different molecular species.

Organometallic Catalyst Systems

Organometallic catalysts, particularly copper-based systems, have emerged as highly effective mediators for siloxane exchange reactions [11]. The mechanism involves two sequential transmetalation steps: initial silicon-to-copper transmetalation followed by copper-to-palladium transmetalation in cross-coupling applications. This dual-metal approach provides exceptional control over reaction selectivity and efficiency.

The initial step involves the formation of a copper-silicon intermediate through the reaction of organolithium reagents with siloxane transfer agents in the presence of copper iodide. Density functional theory calculations reveal that the formation of CuI₂⁻ species is thermodynamically favorable, with reaction free energies of approximately -25 kilojoules per mole [11]. This copper complex serves as a shuttle for subsequent transmetalation processes.

The silicon-to-copper transmetalation proceeds through a σ-bond metathesis mechanism with activation barriers ranging from 40 to 70 kilojoules per mole [11]. The transition state geometry involves the simultaneous formation of new Cu-C bonds and cleavage of Si-C bonds, with the copper center adopting a distorted tetrahedral coordination environment. The stability of the resulting organocuprate species depends on the electronic properties of the organic substituents and the coordination environment around the copper center.

The copper-to-palladium transmetalation step involves the transfer of organic groups from copper to palladium centers, typically occurring through reductive elimination pathways. This process is facilitated by the formation of mixed-metal intermediates that lower the activation barriers for bond reorganization. The overall catalytic cycle is completed by the regeneration of the active copper species through reaction with additional organolithium reagents.

Trifluoromethanesulfonic Acid Catalysis

Trifluoromethanesulfonic acid represents one of the most potent catalysts for siloxane exchange reactions, exhibiting extraordinary reactivity toward various silicon-containing substrates [12] [13]. The exceptional catalytic activity arises from the superacidic nature of trifluoromethanesulfonic acid, which enables efficient protonation of siloxane oxygen atoms even under mild reaction conditions.

The catalytic mechanism involves the initial protonation of the siloxane oxygen by trifluoromethanesulfonic acid, forming a highly electrophilic silicon center. This protonation step is thermodynamically favorable due to the exceptional acidity of the catalyst, with protonation constants significantly higher than those observed for conventional acids. The resulting protonated siloxane species exhibits enhanced reactivity toward nucleophilic attack.

Experimental studies have demonstrated that trifluoromethanesulfonic acid shows remarkable selectivity in displacing different substituents from silicon centers [12]. Phenyl groups are displaced approximately 200 times faster than chloro groups, while methyl groups exhibit the lowest reactivity. This selectivity pattern reflects the relative stability of the carbocationic intermediates formed during the displacement process, with benzylic cations being significantly more stable than alkyl cations.

The reaction kinetics follow a first-order dependence on both the siloxane substrate and the acid catalyst, indicating that the protonation step is rate-determining. The activation barriers for trifluoromethanesulfonic acid-catalyzed reactions are typically 35 to 50 kilojoules per mole, significantly lower than those observed for other acid catalysts. The high efficiency of this catalyst system enables reactions to proceed at room temperature with excellent yields and selectivity.

Nucleophilic-Electrophilic Behavior Patterns

Fukui Indices Application in Reaction Prediction

The Fukui function serves as a fundamental descriptor for understanding the regioselectivity and reactivity patterns in siloxane exchange reactions [8] [14]. For methyltris(trimethylsiloxy)silane, the Fukui indices provide quantitative measures of the electron density changes that occur upon electron addition or removal, directly correlating with the nucleophilic and electrophilic reaction sites.

The nucleophilic Fukui function (f⁺) describes the response of the molecular system to electron acceptance, identifying sites most susceptible to nucleophilic attack. For silicon centers in methyltris(trimethylsiloxy)silane, the f⁺ values typically range from 0.05 to 0.15, indicating moderate electrophilic character [8]. The variation in these values among different silicon atoms reflects the influence of neighboring substituents and the overall molecular environment.

The electrophilic Fukui function (f⁻) characterizes the system's response to electron donation, identifying potential sites for electrophilic attack. Oxygen atoms in the siloxane framework exhibit higher f⁻ values, typically ranging from 0.10 to 0.25, reflecting their electron-rich nature and propensity for protonation in acid-catalyzed mechanisms [8]. The distribution of these values provides insights into the preferred reaction pathways and product formation patterns.

Computational studies have demonstrated that the Fukui indices can successfully predict the regioselectivity of siloxane exchange reactions [8] [15]. The correlation between calculated Fukui values and experimental reaction outcomes provides validation for the theoretical approach and enables the design of more efficient catalytic systems. The dual descriptor, defined as the difference between f⁺ and f⁻, offers additional insights into the radical reactivity of specific molecular sites.

Partial Charge Distribution Effects

The partial charge distribution in methyltris(trimethylsiloxy)silane plays a crucial role in determining the reactivity patterns and mechanistic preferences for exchange reactions [16] [3]. Mulliken population analysis reveals that silicon atoms carry significant positive charges, typically ranging from +1.1 to +1.3 elementary charges, reflecting their electrophilic character and susceptibility to nucleophilic attack.

The distribution of partial charges is strongly influenced by the electronegativity differences between silicon and oxygen atoms, as well as the extent of (p→d)-π orbital interactions [3]. These interactions result in a reduction of electron density around silicon centers and an increase in electron density on oxygen atoms. The resulting charge separation creates favorable conditions for nucleophilic attack at silicon and electrophilic attack at oxygen.

Natural Bond Orbital analysis provides additional insights into the electronic structure and bonding characteristics of methyltris(trimethylsiloxy)silane [16]. The calculated bond orders for Si-O bonds typically range from 1.15 to 1.22, confirming the partial double-bond character of the siloxane linkage. The occupancy of antibonding orbitals provides information about the ease of bond cleavage and the likelihood of specific reaction pathways.

The influence of partial charge distribution on reaction mechanisms is particularly evident in the stabilization of pentacoordinate intermediates. The positive charge on silicon centers facilitates the approach of nucleophiles, while the negative charge on oxygen atoms provides stabilization for the expanded coordination sphere. This charge distribution pattern is essential for understanding the thermodynamic and kinetic factors that govern siloxane exchange reactions.

Transition State Energetics

Barrier Energy Calculations

The accurate calculation of activation barriers for siloxane exchange reactions requires sophisticated computational approaches that account for the complex electronic structure of the transition states [8] [10]. The transition states for methyltris(trimethylsiloxy)silane exchange reactions are characterized by pentacoordinate silicon centers with trigonal bipyramidal geometry, representing the highest energy points along the reaction coordinate.

Density functional theory calculations using various functionals have provided consistent results for barrier heights, with most methods predicting activation energies in the range of 45 to 85 kilojoules per mole [8] [9]. The M06-2X functional, which incorporates dispersion corrections and provides accurate results for main-group compounds, typically yields barrier heights of 45 to 65 kilojoules per mole. These values are in excellent agreement with experimental kinetic data, validating the computational approach.

The transition state geometries reveal characteristic features that are common across different siloxane exchange reactions. The silicon-nucleophile distances in the transition states are typically 2.2 to 2.5 Å, indicating significant bond formation between the silicon center and the attacking nucleophile. Simultaneously, the silicon-leaving group distances are elongated to 2.0 to 2.3 Å, reflecting the weakening of the original Si-O bond.

Temperature-dependent studies have revealed that the activation barriers exhibit weak temperature dependence, with Arrhenius activation energies ranging from -3 to +1 kilojoules per mole [9]. This unusual behavior reflects the complex nature of the transition states and the competing effects of entropic and enthalpic contributions to the activation process. The negative temperature dependence observed for some reactions indicates that entropic factors dominate the temperature response.

Nudged Elastic Band Methodologies

The Nudged Elastic Band method has emerged as a powerful computational tool for mapping reaction pathways and identifying transition states in siloxane exchange reactions [17] [18]. This approach constructs a series of intermediate structures connecting the reactant and product states, allowing for the determination of the minimum energy pathway and the associated activation barriers.

The implementation of the Nudged Elastic Band method for siloxane systems requires careful attention to the choice of reaction coordinates and the distribution of intermediate images along the reaction pathway [18]. The climbing image variant of the method has proven particularly effective for identifying the exact transition state geometries and calculating accurate barrier heights. The method typically employs 7 to 15 intermediate images to achieve convergence, with the number depending on the complexity of the reaction pathway.

Energy-weighted spring constants have been implemented to improve the resolution near the transition state region, where the potential energy surface exhibits rapid changes [18]. This modification ensures that the computational effort is concentrated in the most important regions of the reaction pathway, leading to more accurate barrier height calculations and better characterization of the transition state geometries.

Physical Description

Boiling Point

Flash Point

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 47 of 91 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 91 companies with hazard statement code(s):;

H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant